molecular formula C5H7N3O B13406608 2-amino-1-(1H-imidazol-5-yl)ethanone CAS No. 92901-93-4

2-amino-1-(1H-imidazol-5-yl)ethanone

Cat. No.: B13406608
CAS No.: 92901-93-4
M. Wt: 125.13 g/mol
InChI Key: KDTDWIXCUFGYEW-UHFFFAOYSA-N
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Description

2-amino-1-(1H-imidazol-5-yl)ethan-1-one is a compound with the molecular formula C5H7N3O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1H-imidazol-5-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-aminoimidazole with acetyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-amino-1-(1H-imidazol-5-yl)ethan-1-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives .

Scientific Research Applications

2-amino-1-(1H-imidazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(1H-imidazol-4-yl)ethan-1-one
  • 2-amino-1-(1H-imidazol-2-yl)ethan-1-one
  • 2-amino-1-(1H-imidazol-3-yl)ethan-1-one

Uniqueness

2-amino-1-(1H-imidazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

92901-93-4

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-1-(1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c6-1-5(9)4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8)

InChI Key

KDTDWIXCUFGYEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(=O)CN

Origin of Product

United States

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